m-Carborane-1-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

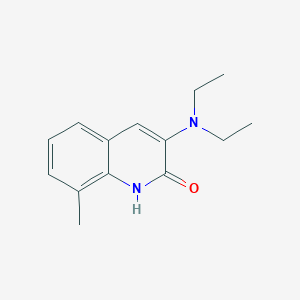

M-Carborane-1-carboxylic Acid is a compound with the molecular formula C3HB10O2 and a molecular weight of 177.14 . It is used as a reactant or reagent in the synthetic preparation of ortho-carbaborane indomethacin pharmacophores as selective COX-2 enzyme inhibitors . Carborane acids are a class of superacids, some of which are estimated to be at least one million times stronger than 100% pure sulfuric acid .

Synthesis Analysis

Carborynes, three-dimensional analogues of benzyne, can be generated in situ from the precursors 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf), or 1-Me3Si-2-[IPh(OAc)]-1,2-C2B10H10 or [1-Li-3-N2-1,2-C2B10H10][BF4]. They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives .Molecular Structure Analysis

The generic structure of a carborane acid exhibits up to three different types of substituents X, Y, and Z. The position of the acidic proton will depend on the substituents . The carborane cage works as a hydrophobic group for binding to the hydrophobic cavity of the ligand-binding domain (LBD) on the nuclear receptors .Chemical Reactions Analysis

Carborynes undergo regioselective sp2/sp3 C–H bond and N–Li bond insertion reactions . The preparation of the carborane acid chloride [1-(COCl)–CB11H11]− from the carboxylic acid [1-(COOH)–CB11H11]− is reported. This acid chloride exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months .Physical And Chemical Properties Analysis

M-Carborane-1-carboxylic Acid is a solid and its color ranges from white to off-white. It has a melting point of 162 - 165°C. It is slightly soluble in chloroform and methanol .Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for m-Carborane-1-carboxylic Acid involves the conversion of m-Carborane to m-Carborane-1-carboxylic Acid through a series of reactions.", "Starting Materials": [ "m-Carborane", "Sodium hydroxide", "Chloroacetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve m-Carborane in a mixture of ethanol and water.", "Step 2: Add sodium hydroxide to the mixture and stir for several hours.", "Step 3: Add chloroacetic acid to the mixture and stir for several hours.", "Step 4: Add sodium borohydride to the mixture and stir for several hours.", "Step 5: Acidify the mixture with hydrochloric acid.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Wash the organic layer with water and brine.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain m-Carborane-1-carboxylic Acid." ] } | |

CAS RN |

18581-81-2 |

Molecular Formula |

C₃H₁₂B₁₀O₂ |

Molecular Weight |

188.24 |

synonyms |

1,7-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-m-carborane; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

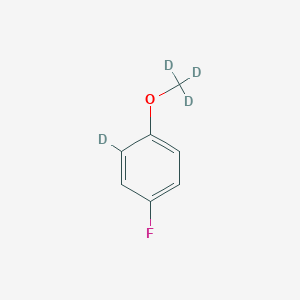

![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)